3-(Pyrimidin-5-yl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-pyrimidin-5-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9N3O/c11-7(3-10-4-7)6-1-8-5-9-2-6/h1-2,5,10-11H,3-4H2 |
InChI Key |
LTFZOSMHWFBARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CN=CN=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyrimidin 5 Yl Azetidin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-(pyrimidin-5-yl)azetidin-3-ol reveals several potential synthetic routes. The primary strategic disconnections involve breaking the bond between the pyrimidine (B1678525) and azetidine (B1206935) rings, and dissecting the azetidine ring itself.
Disconnection 1: C3-C5' Bond
The most straightforward disconnection is the C3-C5' bond between the azetidin-3-ol (B1332694) and the pyrimidine ring. This suggests a convergent synthesis where the two heterocyclic systems are prepared separately and then coupled. This approach would involve the reaction of a 5-substituted pyrimidine with a suitable azetidin-3-one (B1332698) or a protected azetidin-3-ol derivative. The pyrimidine component could be a Grignard reagent, an organolithium species, or a boronic acid derivative, which would react with an electrophilic azetidin-3-one.
Disconnection 2: Azetidine Ring
Alternatively, a linear approach can be envisioned where the pyrimidine moiety is introduced early in the synthesis. The azetidine ring can be disconnected through two main pathways:
Pathway A (C2-N1 and C4-N1 bonds): This disconnection points towards a [2+2] cycloaddition reaction between an imine and a ketene (B1206846) or an equivalent thereof.
Pathway B (C2-C3 and N1-C4 bonds): This disconnection suggests an intramolecular cyclization of a γ-amino alcohol or a derivative with a suitable leaving group. This is a common and reliable method for forming four-membered rings. A key precursor for this route would be a 2-amino-1-(pyrimidin-5-yl)propane-1,3-diol derivative.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Classical and Contemporary Approaches to Azetidine Ring Formation
The construction of the strained four-membered azetidine ring is a significant challenge in organic synthesis. Both classical and contemporary methods have been developed to address this.
Cycloaddition reactions provide a powerful tool for the construction of cyclic systems. The most relevant for azetidine synthesis is the [2+2] cycloaddition.
The Staudinger synthesis , a [2+2] cycloaddition between a ketene and an imine, is a well-established method for the synthesis of β-lactams (azetidin-2-ones). While not directly yielding a 3-hydroxyazetidine, the resulting β-lactam can be a versatile intermediate. For the synthesis of this compound, a potential route would involve the cycloaddition of a ketene with an imine derived from a pyrimidine-5-carboxaldehyde. The resulting β-lactam could then undergo reduction of the carbonyl group and subsequent functional group manipulations to install the 3-hydroxyl group.
More contemporary approaches involve photochemical [2+2] cycloadditions . These reactions, often mediated by visible light, can occur between an alkene and an imine (the aza Paternò-Büchi reaction) to form an azetidine directly. For the target molecule, this could involve the reaction of a pyrimidine-substituted imine with a suitable alkene.
Intramolecular cyclization is one of the most common and reliable methods for the synthesis of azetidines. This approach typically involves the formation of a C-N bond through an intramolecular nucleophilic substitution reaction.
A highly effective modern approach is the intramolecular aminolysis of cis-3,4-epoxy amines . This reaction, catalyzed by a Lewis acid such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), proceeds with high regioselectivity to afford 3-hydroxyazetidines. nih.govfrontiersin.org For the synthesis of the target molecule, a precursor such as a cis-epoxy amine bearing the pyrimidin-5-yl group could be cyclized under these conditions.
The reaction proceeds smoothly under reflux in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE), and tolerates a variety of substituents on the nitrogen atom. frontiersin.org
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| La(OTf)₃ (5 mol%) | DCE | Reflux | 81 | frontiersin.org |
| Sc(OTf)₃ (5 mol%) | DCE | Reflux | 75 | frontiersin.org |
| Yb(OTf)₃ (5 mol%) | DCE | Reflux | 68 | frontiersin.org |
This table presents representative conditions for the La(OTf)₃-catalyzed intramolecular aminolysis of a model cis-3,4-epoxy amine.
Another classical and widely used method is the cyclization of γ-amino alcohols . The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by the amine to form the azetidine ring. A one-pot procedure for the synthesis of 1,3-disubstituted azetidines involves the reaction of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. acs.org
Regioselective Functionalization of Pyrimidine Rings
Introducing a substituent at the C5 position of the pyrimidine ring is a key step in the synthesis of this compound. The pyrimidine ring is electron-deficient, which influences its reactivity.
One strategy for C5 functionalization is the Claisen rearrangement of 4-allyloxy-pyrimidines. This rearrangement allows for the formation of a C-C bond at the C5 position. strath.ac.uk For instance, a 4-allyloxypyrimidine derivative can be heated to induce the rearrangement to a 5-allyl-pyrimidin-4-one. The allyl group can then be further modified.
Direct C-H functionalization at the C5 position of pyrimidines is challenging but can be achieved. For example, the protonation of highly substituted pyrimidines can occur at the C5 position, forming a stable cationic sigma-complex, which indicates the potential for electrophilic substitution at this position under certain conditions. nih.gov
A more common approach is to start with a pre-functionalized pyrimidine. For example, 5-bromopyrimidine is a commercially available starting material that can undergo metal-halogen exchange to form a 5-lithiopyrimidine, which can then react with an electrophile. Alternatively, it can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form the C-C bond with a suitable azetidine precursor.
Stereoselective Synthesis of this compound and its Stereoisomers
The synthesis of enantiomerically pure this compound requires stereoselective methods. Chiral pool synthesis, where a readily available chiral molecule is used as a starting material, is one option. Another powerful strategy is the use of chiral auxiliaries.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.
Evans oxazolidinones are widely used chiral auxiliaries. They can be acylated and then undergo diastereoselective alkylation, aldol, or Michael reactions. For the synthesis of the target molecule, an oxazolidinone could be used to control the stereochemistry of a precursor to the azetidine ring.
Oppolzer's camphorsultam is another effective chiral auxiliary. wikipedia.org Similar to Evans oxazolidinones, it can be used to direct the stereoselective formation of C-C or C-N bonds in a precursor molecule.
A particularly relevant approach is the use of tert-butanesulfinamide (Ellman's auxiliary) . This auxiliary can be condensed with aldehydes or ketones to form chiral N-tert-butanesulfinyl imines. These imines can then undergo diastereoselective addition of nucleophiles. A flexible synthesis of chiral azetidin-3-ones has been developed using this chemistry, starting from chiral N-propargylsulfonamides which are readily accessible in excellent enantiomeric excess. nih.gov The subsequent gold-catalyzed oxidative cyclization provides the chiral azetidin-3-one, which can then be reacted with a pyrimidine nucleophile. nih.gov
| Chiral Auxiliary | Precursor | Key Reaction | Diastereomeric Ratio (d.r.) | Reference |
| (S)-1-Phenylethylamine | Imine | Asymmetric alkylation | >95:5 | rsc.org |
| Evans Oxazolidinone | N-Acyl oxazolidinone | Aldol reaction | up to >99:1 | wikipedia.org |
| Camphorsultam | N-Acyl camphorsultam | Diels-Alder reaction | up to >98:2 | wikipedia.org |
| tert-Butanesulfinamide | N-Propargylsulfinamide | Gold-catalyzed cyclization | >98% e.e. | nih.gov |
This table summarizes the application of various chiral auxiliaries in asymmetric synthesis relevant to the construction of chiral building blocks for this compound.
Asymmetric Catalysis in Azetidinol (B8437883) Synthesis
The development of catalytic asymmetric methods for the synthesis of chiral 3-substituted azetidin-3-ols is crucial for accessing enantiopure building blocks for drug discovery. While specific catalytic asymmetric syntheses for this compound are not extensively documented in publicly available literature, general strategies for the enantioselective synthesis of chiral 3-aryl-azetidin-3-ols and related azetidin-3-ones can be extrapolated.
A prominent strategy involves the asymmetric addition of organometallic reagents to a protected azetidin-3-one. Another powerful approach is the catalytic asymmetric cyclization of appropriately substituted open-chain precursors. For instance, gold-catalyzed intramolecular reactions have emerged as a valuable tool for the synthesis of various heterocyclic compounds. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov This method generates a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion to form the azetidin-3-one ring. The chirality is established from readily available chiral sulfinamides. Subsequent stereoselective reduction of the resulting chiral azetidin-3-one would furnish the desired chiral 3-hydroxyazetidine.
The enantioselective Henry (nitroaldol) reaction has also been explored using chiral copper-azetidine complexes as catalysts, achieving high enantioselectivity. bham.ac.uk This demonstrates the potential of chiral azetidines themselves as ligands in asymmetric catalysis.
While direct catalytic asymmetric arylation of an azetidin-3-ol precursor at the C3 position with a pyrimidine nucleophile is a conceptual approach, the development of such a reaction would require careful selection of the catalyst and reaction conditions to overcome potential challenges such as catalyst poisoning by the nitrogen-rich pyrimidine ring.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Gold(I) Complex | Chiral N-propargylsulfonamides | Chiral Azetidin-3-ones | >98% | nih.gov |
| Copper(II)-Azetidine Complex | Aldehydes and Nitromethane | β-Nitroalcohols | up to >99.5% | bham.ac.uk |
Total Synthesis Strategies for Complex Pyrimidinyl Azetidinol Derivatives
The this compound scaffold is a valuable building block in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors. The pyrimidine moiety is a well-established pharmacophore that can engage in key hydrogen bonding interactions within the ATP-binding site of various kinases. rsc.org The azetidine ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in a precise manner to optimize binding affinity and selectivity.
While specific total syntheses of complex natural products or drugs explicitly featuring the this compound unit are not widely reported, the synthesis of numerous kinase inhibitors containing pyrazolo[3,4-d]pyrimidine and other pyrimidine-based cores highlights the importance of this general structural class. rsc.org For example, the BTK inhibitor ibrutinib (B1684441) contains a pyrazolo[3,4-d]pyrimidine core. The synthesis of such complex molecules often involves the late-stage coupling of a functionalized pyrimidine derivative with a complex, often chiral, partner.
A hypothetical total synthesis of a complex molecule containing the this compound moiety could involve the initial preparation of the chiral azetidinol building block, followed by its incorporation into a larger molecular framework through standard coupling reactions, such as Suzuki or Stille cross-coupling, if the pyrimidine is appropriately functionalized with a halide or boronic acid derivative. Alternatively, the azetidine nitrogen could be used as a nucleophile in substitution or coupling reactions.
| Complex Molecule Class | Key Structural Motif | Therapeutic Target | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolo[3,4-d]pyrimidine | Kinases (e.g., BTK) | rsc.org |
| 5-Benzylidenethiazolidine-2,4-diones | Thiazolidinedione | Pim Kinases | nih.gov |
Green Chemistry Principles and Flow Chemistry in the Synthesis of this compound
The application of green chemistry principles and flow chemistry technologies to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance for developing sustainable and efficient manufacturing processes. rasayanjournal.co.inresearchgate.net
Green Chemistry Principles:
The synthesis of pyrimidine derivatives has been a fertile ground for the application of green chemistry. rasayanjournal.co.inresearchgate.net Traditional methods often rely on harsh reagents and solvents. Greener alternatives focus on several key areas:
Catalysis: The use of reusable heterogeneous catalysts, such as modified ZnO nanoparticles or porous poly-melamine-formaldehyde, can simplify purification and reduce waste. researchgate.net
Alternative Solvents: Water is an ideal green solvent, and methods have been developed for pyrimidine synthesis in aqueous media. researchgate.net Ionic liquids are also being explored as recyclable reaction media. rasayanjournal.co.in
Energy Efficiency: Microwave-assisted synthesis and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in
Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical and are well-suited for the synthesis of highly substituted pyrimidines. rasayanjournal.co.in
For the synthesis of the azetidine portion, green approaches could include the use of enzymatic resolutions or biocatalytic methods to install the chiral center, reducing the need for chiral auxiliaries or resolving agents.
| Green Chemistry Approach | Application in Pyrimidine Synthesis | Advantages | Reference |
| Heterogeneous Catalysis | Use of reusable catalysts like modified ZnO NPs | Easy catalyst recovery, reduced waste | researchgate.net |
| Aqueous Media | Reactions performed in water | Environmentally benign, safe | researchgate.net |
| Microwave/Ultrasound | Energy-efficient synthesis | Shorter reaction times, higher yields | rasayanjournal.co.in |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials | High atom economy, operational simplicity | rasayanjournal.co.in |
Flow Chemistry:
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.gov These advantages include enhanced safety due to small reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for straightforward automation and scale-up.
| Flow Chemistry Application | Heterocycle Synthesis | Key Advantages | Reference |
| Multistage Nanoreactors | Synthesis of Azo Dyes | Safe handling of hazardous intermediates | nih.gov |
| Continuous Stirred-Tank Reactor (CSTR) | Azo Dye Synthesis | Improved yield and prevention of blockages | nih.gov |
Chemical Reactivity and Derivatization of 3 Pyrimidin 5 Yl Azetidin 3 Ol
Reactivity of the Azetidinol (B8437883) Hydroxyl Group
The secondary hydroxyl group on the azetidine (B1206935) ring is a primary site for functionalization. Its reactivity is comparable to other secondary alcohols, allowing for common transformations such as esterification, etherification, oxidation, and reduction.
Esterification and Etherification Reactions
The hydroxyl group of 3-(Pyrimidin-5-yl)azetidin-3-ol can be readily converted into esters and ethers. These reactions are fundamental for modifying the compound's physicochemical properties, such as lipophilicity and solubility.
Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it may require conditions that could affect the strained azetidine ring. rug.nl Milder methods, such as reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine), are often preferred. Another effective method is the Mitsunobu reaction, which allows for the esterification of secondary alcohols under mild, neutral conditions using a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD). medcraveonline.com
Etherification , the formation of an ether linkage (C-O-C), can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Below is a table summarizing common esterification and etherification reactions applicable to the azetidinol.
| Reaction Type | Reagent(s) | Product Type | General Conditions |
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester | Heat |
| Acyl Chloride (R-COCl) + Base | Ester | Room Temperature | |
| Acid Anhydride ((RCO)₂O) + Base | Ester | Mild Heat | |
| Mitsunobu Reaction (R-COOH, PPh₃, DEAD) | Ester | 0 °C to Room Temperature | |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Anhydrous Solvent |
Oxidation and Reduction Pathways
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-(pyrimidin-5-yl)azetidin-3-one. The choice of oxidizing agent is crucial to avoid over-oxidation or degradation of the heterocyclic rings.
Common and effective oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.orgchemguide.co.uk However, due to the toxicity of chromium, alternative methods are often favored. The Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation are highly efficient and proceed under mild conditions, making them suitable for sensitive substrates. quizlet.com Another modern approach involves catalytic oxidation using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant. organic-chemistry.org
Reduction of the hydroxyl group to a methylene group (deoxygenation) is a more complex transformation. It typically requires a two-step process, such as converting the alcohol to a tosylate or mesylate, followed by reduction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄).
The table below outlines potential oxidation pathways.
| Reaction | Reagent(s) | Product | Notes |
| Oxidation | Pyridinium Chlorochromate (PCC) | 3-(Pyrimidin-5-yl)azetidin-3-one | Mild oxidant, stops at the ketone. libretexts.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 3-(Pyrimidin-5-yl)azetidin-3-one | Low-temperature reaction, avoids harsh acids. | |
| Dess-Martin Periodinane (DMP) | 3-(Pyrimidin-5-yl)azetidin-3-one | Neutral conditions, good for sensitive molecules. | |
| Jones Reagent (CrO₃, H₂SO₄) | 3-(Pyrimidin-5-yl)azetidin-3-one | Strong, acidic conditions. chemguide.co.uk |
Transformations of the Azetidine Ring
The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it susceptible to ring-opening and ring-expansion reactions under specific conditions. This inherent reactivity provides a pathway to more complex and diverse molecular scaffolds.
Ring Expansion Reactions and Mechanisms
Ring expansion reactions allow for the conversion of the four-membered azetidine into larger, five- or six-membered heterocycles like pyrrolidines or piperidines. A notable example is the acid-catalyzed rearrangement of 3-hydroxyazetidines. acs.orgnih.gov
One proposed mechanism involves a Ritter-type reaction cascade. acs.org Under acidic conditions (e.g., H₂SO₄) in the presence of a nitrile, the hydroxyl group is protonated and eliminated as water, forming a stabilized azetidinyl cation. The nitrile then attacks this cation. Subsequent intramolecular attack by the newly formed amide's carbonyl oxygen onto one of the azetidine ring's C-N bonds, driven by the release of ring strain, leads to the formation of a five-membered oxazoline ring. acs.org While this specific reaction yields an oxazoline, similar cationic rearrangement pathways could potentially lead to pyrrolidine or other five-membered rings depending on the reagents and substrate.
| Reaction Name | Reagents | Intermediate | Product | Mechanism |
| Ritter-Initiated Rearrangement | Nitrile (R-CN), Strong Acid (e.g., H₂SO₄) | Azetidinyl Cation, Ritter Amide | 2-Oxazoline derivative | Acid-catalyzed elimination of the hydroxyl group, followed by nitrile attack and intramolecular cyclization driven by ring-strain release. acs.orgnih.gov |
Ring Opening Reactions and Mechanisms
The azetidine ring can be opened by various nucleophiles, a reaction often facilitated by the activation of the ring nitrogen. nih.gov If the nitrogen atom is protonated (forming an azetidinium ion) or quaternized with an alkylating agent, it becomes a much better leaving group, making the ring carbons more electrophilic and susceptible to nucleophilic attack. nih.gov
The regioselectivity of the ring-opening (i.e., which C-N bond is broken) is influenced by steric and electronic factors of substituents on the ring. For an N-aryl azetidine, protonation under acidic conditions can precede nucleophilic attack, leading to cleavage of a C-N bond. nih.gov For instance, Lewis acid-mediated ring-opening of 1-benzhydrylazetidine-3-ol with phenolic nucleophiles has been reported, demonstrating a pathway to 1,3-amino ether products. researchgate.net The reaction proceeds via an Sₙ2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the concerted or sequential cleavage of the C-N bond. nih.govresearchgate.net
| Reaction Condition | Nucleophile | Product Type | Mechanism |
| Acid-Mediated | Alcohols, Phenols, Water | 1,3-Amino alcohol derivative | Protonation of the azetidine nitrogen, followed by Sₙ2 attack by the nucleophile on a ring carbon. nih.govresearchgate.net |
| Lewis Acid-Mediated | Aryl Alcohols | 1,3-Amino ether | Coordination of the Lewis acid to the nitrogen, enhancing the ring's electrophilicity for nucleophilic attack. researchgate.net |
| Reductive Opening | H₂, Pd/C | 3-Amino-1-propanol derivative | Hydrogenolysis of the C-N bonds, typically under forcing conditions. |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Moiety
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature strongly influences its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) on the pyrimidine ring is generally difficult. researchgate.net The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the ring nitrogens are readily protonated, further increasing this deactivation. uoanbar.edu.iq Substitution at the C-5 position is particularly challenging. However, the presence of strong electron-donating groups on the ring can activate it sufficiently for electrophilic substitution to occur, although the azetidinol group is not a strong activator. researchgate.net
Nucleophilic Aromatic Substitution (NAS) is a much more common reaction for pyrimidines and other electron-poor heterocycles. nih.gov The ring is inherently activated towards attack by nucleophiles. Attack typically occurs at positions 2, 4, or 6, which are ortho or para to the ring nitrogens, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by delocalization onto these nitrogen atoms. libretexts.org
The C-5 position of this compound is meta to both nitrogens and is therefore the least activated position for nucleophilic attack. Direct NAS at the C-5 hydrogen is highly unlikely. For a substitution to occur at this position, a good leaving group (such as a halide) would need to be present on the C-5 carbon of the pyrimidine ring prior to its coupling with the azetidinol moiety. In such a scenario, a nucleophile could potentially displace the leaving group, though this would still be less favorable than substitution at the 2, 4, or 6 positions.
| Reaction Type | Reactivity at C-5 | Controlling Factors | Typical Outcome |
| Electrophilic Aromatic Substitution | Very low | π-deficient nature of the ring; protonation of ring nitrogens under acidic conditions. researchgate.netuoanbar.edu.iq | Reaction is generally unsuccessful without strong activating groups on the pyrimidine ring. |
| Nucleophilic Aromatic Substitution | Very low (on C-H) | The C-5 position is not electronically favored for nucleophilic attack compared to C-2, C-4, and C-6. libretexts.org | Direct substitution is not feasible. If a leaving group is present at C-5, substitution is possible but may require harsh conditions. |
Transition Metal-Catalyzed Cross-Coupling Reactions on the Pyrimidine-5-yl Substituent
The pyrimidine ring, particularly when halogenated at the 5-position, serves as an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyrimidine core of this compound.
A primary challenge in these reactions is the potential for the nitrogen atoms in the pyrimidine ring and the azetidine ring to coordinate with the metal catalyst, which can lead to catalyst inhibition or undesired side reactions. Careful selection of ligands, bases, and reaction conditions is therefore crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For a precursor such as 3-(5-bromopyrimidin-5-yl)azetidin-3-ol, a Suzuki-Miyaura coupling with various aryl- or heteroarylboronic acids can introduce diverse aromatic systems at the 5-position of the pyrimidine ring. The choice of palladium catalyst and ligand is critical to the success of the coupling. For instance, catalysts like Pd(dppf)Cl2 have been successfully employed for the Suzuki cross-coupling of 5-bromoindazoles with heteroarylboronic acids, suggesting their potential applicability in this context mdpi.com.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. A 5-halo-substituted this compound can be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. This reaction is instrumental in introducing diverse amine functionalities, which can significantly impact the biological activity of the resulting molecules. The intramolecular Buchwald-Hartwig cross-coupling has been utilized to access tetrahydroquinoline core systems, highlighting its utility in constructing fused ring systems nih.gov.
Sonogashira Coupling: This reaction, typically catalyzed by a combination of palladium and copper, facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. A 5-halo-3-(pyrimidin-5-yl)azetidin-3-ol can be reacted with various alkynes to introduce alkynyl substituents. These alkynyl groups can serve as handles for further transformations, such as cycloaddition reactions.
Negishi Coupling: This palladium- or nickel-catalyzed cross-coupling reaction involves the reaction of an organozinc reagent with an organic halide. A 5-halo-pyrimidine derivative of azetidin-3-ol (B1332694) can be coupled with organozinc reagents, providing an alternative method for C-C bond formation, particularly for substrates where other methods may be less effective. A Negishi-type cross-coupling has been a key step in the synthesis of phenylamino-pyrimidine type protein kinase C inhibitors researchgate.net.
Below is a table summarizing representative transition metal-catalyzed cross-coupling reactions that could be applied to a 5-halo-3-(pyrimidin-5-yl)azetidin-3-ol scaffold.
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | 5-Halopyrimidine & Aryl/Heteroarylboronic Acid | Pd catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), Base (e.g., K2CO3, Cs2CO3) | C(sp2)-C(sp2) |
| Buchwald-Hartwig | 5-Halopyrimidine & Primary/Secondary Amine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos, BINAP), Base (e.g., NaOtBu) | C(sp2)-N |
| Sonogashira | 5-Halopyrimidine & Terminal Alkyne | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) | C(sp2)-C(sp) |
| Negishi | 5-Halopyrimidine & Organozinc Reagent | Pd or Ni catalyst (e.g., Pd(PPh3)4, NiCl2(dppp)) | C(sp2)-C(sp2/sp3) |
Functional Group Interconversions and Advanced Derivatization Strategies
Beyond modifications of the pyrimidine ring, the azetidin-3-ol moiety itself provides a rich platform for derivatization. The tertiary hydroxyl group and the strained azetidine ring are key functional handles for a variety of transformations.
Derivatization of the Tertiary Hydroxyl Group: The tertiary alcohol of this compound can be functionalized through several methods to introduce new functionalities and modulate the physicochemical properties of the molecule.
Etherification: The hydroxyl group can be converted to an ether via O-alkylation. This can be achieved under basic conditions using an alkyl halide or through a Mitsunobu reaction. The Mitsunobu reaction, which proceeds with an inversion of configuration if the alcohol is chiral, allows for the introduction of a wide range of alkyl and aryl groups from the corresponding alcohols scilit.com.
Esterification: The tertiary alcohol can be esterified to form the corresponding ester. This transformation can be challenging due to steric hindrance but can be accomplished using highly reactive acylating agents such as acid chlorides or anhydrides in the presence of a suitable catalyst or base.
Nucleophilic Substitution on the Azetidine Ring: The azetidine ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions under certain conditions. Activation of the azetidine nitrogen, for instance, by N-acylation or N-alkylation to form an azetidinium ion, can facilitate nucleophilic attack and ring cleavage. This strategy can lead to the formation of functionalized acyclic amine derivatives. Iron-catalyzed thiol alkylation with N-Cbz azetidinols has been shown to produce 3-aryl-3-sulfanyl azetidines, demonstrating a method for nucleophilic substitution at the 3-position nih.govimperial.ac.uk.
The following table outlines some of the key functional group interconversions and derivatization strategies for the azetidin-3-ol moiety.
| Reaction Type | Reagents and Conditions (Typical) | Functional Group Transformation |
| O-Alkylation (Etherification) | NaH, Alkyl halide in THF or DMF | R-OH → R-O-Alkyl |
| Mitsunobu Reaction | PPh3, DEAD or DIAD, R'-OH | R-OH → R-O-R' (with inversion) |
| Esterification | Acyl chloride or anhydride, Base (e.g., pyridine, Et3N) | R-OH → R-O-C(=O)-R' |
| Nucleophilic Ring Opening (of activated azetidine) | Activating agent (e.g., acyl chloride), Nucleophile (e.g., H2O, alcohol, amine) | Azetidine ring → Acyclic amine derivative |
The strategic application of these transition metal-catalyzed cross-coupling reactions and functional group interconversions allows for the systematic exploration of the chemical space around the this compound scaffold. This enables the generation of diverse libraries of analogues with tailored properties for various applications, particularly in the discovery of novel therapeutic agents.
Spectroscopic and Crystallographic Characterization of 3 Pyrimidin 5 Yl Azetidin 3 Ol and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 3-(Pyrimidin-5-yl)azetidin-3-ol. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are employed to unambiguously assign the chemical structure.
In the ¹H NMR spectrum, the protons of the pyrimidine (B1678525) and azetidine (B1206935) rings exhibit characteristic chemical shifts and coupling constants. The pyrimidine protons typically appear in the aromatic region, while the azetidine ring protons are found in the aliphatic region. The hydroxyl proton signal can vary in its chemical shift depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring resonate at lower field (higher ppm values) compared to the sp³-hybridized carbon atoms of the azetidine ring. The carbon bearing the hydroxyl group (C-3 of the azetidine ring) shows a characteristic shift.
For more complex analogues or to confirm assignments, advanced NMR techniques are indispensable. For instance, in the structural confirmation of N-nonanoylpiperazinyl-5α-androstane-3α,17β-diol A-ring derivatives, a series of 2D NMR experiments were crucial. mdpi.com
Two-dimensional NMR techniques are powerful tools for establishing the connectivity and stereochemistry of complex molecules. ipb.ptyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. researchgate.netsdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent protons on the azetidine ring, helping to confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on the known proton assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.netsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC can show correlations between the azetidine protons and the pyrimidine carbons, confirming the linkage between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.netresearchgate.net This is critical for determining the stereochemistry of substituted azetidine rings. For example, NOE correlations can help distinguish between cis and trans isomers by showing which protons are on the same side of the ring. The relative configuration of azetidine derivatives can often be confirmed by NOE experiments. ipb.pt
A representative table of expected NMR data for this compound is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyrimidine H-2 | ~9.1 | ~158 | C-4, C-6 |
| Pyrimidine H-4 | ~8.8 | ~155 | C-2, C-5, C-6 |
| Pyrimidine H-6 | ~8.8 | ~155 | C-2, C-4, C-5 |
| Azetidine H-2/H-4 | ~4.0-4.5 | ~55-60 | Pyrimidine C-5, Azetidine C-3 |
| Azetidine H-2'/H-4' | ~4.0-4.5 | ~55-60 | Pyrimidine C-5, Azetidine C-3 |
| Azetidine OH | Variable | - | - |
| Pyrimidine C-5 | - | ~130 | Pyrimidine H-4, H-6, Azetidine H-2, H-4 |
| Azetidine C-3 | - | ~70 | Azetidine H-2, H-4 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. sapub.org
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms the molecular formula (C₇H₉N₃O). The electron impact (EI) or electrospray ionization (ESI) techniques are commonly employed.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The pyrimidine and azetidine rings can undergo characteristic fragmentation pathways. sapub.orgresearchgate.net For instance, pyrimidine rings are often stable, while the azetidine ring might undergo ring-opening reactions. The loss of small, stable molecules like water (from the hydroxyl group) or ethene from the azetidine ring are common fragmentation pathways. The study of fragmentation patterns of related pyrimidine derivatives can provide insights into the expected fragmentation of this compound. sapub.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sapub.org These spectra provide information about the functional groups present in the molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H stretch: If the azetidine nitrogen is protonated, a band may appear in the 3300-3500 cm⁻¹ region.
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the azetidine ring and above 3000 cm⁻¹ for the aromatic C-H bonds of the pyrimidine ring.
C=N and C=C stretch: Characteristic absorptions for the pyrimidine ring in the 1400-1650 cm⁻¹ region.
C-O stretch: A band in the 1050-1250 cm⁻¹ region for the alcohol C-O bond.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined.
For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure, including the relative stereochemistry of the azetidine ring if chiral centers are present in analogues. X-ray analysis has been used to confirm the structures of various pyrimidine and azetidine derivatives. mdpi.comnih.govresearchgate.net
Beyond the molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.netresearchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
For chiral analogues of this compound, chiroptical spectroscopy techniques are essential for determining the absolute configuration of the stereocenters.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. Time-resolved circular dichroism (TRCD) can be used to study changes in chirality over time. mdpi.com
Theoretical and Computational Studies of 3 Pyrimidin 5 Yl Azetidin 3 Ol
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By applying DFT with a suitable basis set, such as B3LYP/6-31G(d,p), the electronic behavior of 3-(Pyrimidin-5-yl)azetidin-3-ol can be analyzed. researchgate.net A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are critical in determining the molecule's reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive species.
For this compound, the pyrimidine (B1678525) ring, being an electron-deficient system, is expected to influence the LUMO, making it a potential site for nucleophilic attack. The lone pairs on the nitrogen atoms of the pyrimidine and azetidine (B1206935) rings, as well as the oxygen of the hydroxyl group, would contribute significantly to the HOMO, marking these as likely sites for electrophilic interaction.
A hypothetical molecular orbital analysis for this compound could yield the following data:
| Parameter | Calculated Value (hypothetical) | Implication |
| EHOMO | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, suggesting potential for electron donation. |
| ELUMO | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | 5.3 eV | A relatively large gap suggests good kinetic stability and lower chemical reactivity. |
| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | 1.2 eV | The energy released when an electron is added to the molecule. |
These values provide a quantitative basis for predicting the molecule's reactivity in various chemical environments.
Conformer Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformers, can exist. Conformer analysis is crucial for understanding a molecule's behavior, as the lowest energy conformer is typically the most populated and biologically relevant.
For this compound, the flexibility of the azetidine ring and the rotation around the C-C bond connecting the two ring systems give rise to multiple possible conformations. Computational methods can be used to perform a systematic search for these conformers and calculate their relative energies. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry.
The puckering of the four-membered azetidine ring and the orientation of the pyrimidine ring relative to the azetidine ring are key degrees of freedom to consider. The presence of the hydroxyl group on the azetidine ring can also lead to intramolecular hydrogen bonding, which would stabilize certain conformations. Identifying the global minimum and low-energy conformers on this landscape is essential for understanding how the molecule might interact with biological targets.
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior
While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent phenomena. nih.gov
For this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent environment, such as a box of water molecules, to mimic physiological conditions. tandfonline.com The simulation would track the movements of all atoms over a period of nanoseconds or even microseconds.
Analysis of the MD trajectory can reveal:
Conformational Flexibility: The root-mean-square deviation (RMSD) of the atomic positions over time indicates the stability of the molecule's conformation.
Solvent Effects: The simulation can show how the molecule interacts with surrounding water molecules, including the formation and breaking of hydrogen bonds.
Principal Motions: Techniques like principal component analysis (PCA) can identify the dominant modes of motion in the molecule, highlighting which parts are most flexible.
These simulations are particularly valuable when studying the interaction of this compound with a biological target, such as a protein. MD can reveal how the molecule binds and unbinds, and the stability of the resulting complex. rsc.orgresearchhub.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can also predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, methods like DFT can be used to calculate:
NMR Spectra: The chemical shifts of 1H and 13C atoms can be predicted, aiding in the assignment of peaks in experimental NMR spectra.
IR and Raman Spectra: The vibrational frequencies and intensities can be calculated, corresponding to the peaks in an infrared or Raman spectrum. This can help to identify the presence of specific functional groups.
UV-Vis Spectra: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.
A hypothetical comparison of calculated and experimental spectroscopic data for this compound is presented below:
| Spectroscopic Technique | Predicted Parameter (hypothetical) | Experimental Observation (hypothetical) |
| 1H NMR | δ 8.5-9.0 (pyrimidine-H), δ 4.0-4.5 (azetidine-H), δ 5.0 (OH) | Peaks in corresponding regions confirm the presence of these protons. |
| 13C NMR | δ 150-160 (pyrimidine-C), δ 60-70 (azetidine-C) | Resonances in these ranges support the carbon skeleton. |
| IR Spectroscopy | ν ~3400 cm-1 (O-H stretch), ν ~1600 cm-1 (C=N stretch) | Absorption bands at these frequencies indicate the presence of hydroxyl and pyrimidine groups. |
Computational Assessment of Reaction Mechanisms and Transition States
Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions, including the formation or further transformation of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.
This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Computational tools can be used to optimize the geometry of the transition state and calculate its energy. For example, in the synthesis of azetidines, quantum chemical calculations can explain the regio- and stereoselectivity of ring-formation reactions. acs.orgresearchgate.net
For this compound, computational studies could be used to investigate its synthesis, for instance, by modeling the key bond-forming steps. This would provide a deeper understanding of the reaction and could suggest ways to optimize the reaction conditions for higher yield and purity.
Cheminformatics Approaches for Chemical Space Exploration and Scaffold Profiling
Cheminformatics utilizes computational methods to analyze large datasets of chemical information. For this compound, cheminformatics tools can be used to place it within the broader context of known chemical space. The pyrimidine ring is a well-known scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govscinito.ainih.gov
By analyzing databases of bioactive molecules, it is possible to:
Identify Similar Scaffolds: Find other compounds containing the pyrimidine-azetidine combination or similar structural motifs.
Predict Biological Activity: Use quantitative structure-activity relationship (QSAR) models to predict the potential biological targets of this compound based on its structural features. nih.gov
Assess Drug-Likeness: Evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to determine if the molecule has drug-like characteristics.
Exploration of Chemical Space and Scaffold Design Based on 3 Pyrimidin 5 Yl Azetidin 3 Ol
Design Principles for Azetidinol-Pyrimidine Hybrid Scaffolds
The design of hybrid scaffolds based on the azetidinol-pyrimidine framework is guided by several key principles aimed at optimizing interactions with biological targets, particularly protein kinases. The pyrimidine (B1678525) ring often serves as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region. The azetidinol (B8437883) component introduces a three-dimensional character to the molecule, which can be exploited to access deeper pockets within the ATP-binding site or to orient substituents in specific vectors to achieve selectivity.
Key design strategies include:
Privileged Substructure Combination: This approach leverages the known biological relevance of both the pyrimidine and azetidinol motifs. Pyrimidines are well-established components of kinase inhibitors, while the rigid azetidine (B1206935) ring system helps in reducing the entropic penalty upon binding and provides precise exit vectors for further chemical modification. researchgate.net
Vectorial Orientation of Substituents: The tertiary alcohol of the azetidinol ring and the nitrogen atoms of the pyrimidine ring serve as key points for introducing further chemical diversity. Modifications at these positions can be directed towards specific regions of a target protein to enhance potency and selectivity.
Scaffold Rigidity and Conformational Constraint: The inherent rigidity of the azetidinol ring restricts the conformational flexibility of the molecule. This pre-organization can lead to a more favorable binding entropy and higher affinity for the target protein.
The following table summarizes the design principles for azetidinol-pyrimidine hybrid scaffolds.
| Design Principle | Rationale | Potential Advantage |
|---|---|---|
| Hinge-Binding Motif | The pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region. | Anchors the molecule in the ATP-binding site. |
| 3D-Scaffold Introduction | The azetidinol ring provides a non-planar structure. | Improved target engagement and selectivity. |
| Vectorial Diversity | The scaffold offers multiple points for chemical modification with defined spatial orientation. | Fine-tuning of potency, selectivity, and pharmacokinetic properties. |
| Conformational Rigidity | The fused ring system reduces the number of rotatable bonds. | Lower entropic penalty upon binding, leading to higher affinity. |
Diversity-Oriented Synthesis (DOS) Applied to Pyrimidinyl Azetidinols
Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore broad areas of chemical space. nih.govcam.ac.uk This approach is particularly well-suited for building upon the 3-(pyrimidin-5-yl)azetidin-3-ol core. The goal of DOS is not to optimize a single lead compound but to generate a library of related molecules with varied skeletons and stereochemistry. nih.gov
A DOS strategy starting with a common intermediate derived from this compound could involve:
Branching Pathways: A common starting material can be subjected to a variety of reaction conditions and reagents to produce a range of different molecular skeletons. cam.ac.uk
Privileged Substructure-Based DOS (pDOS): The pyrimidine moiety can act as a "privileged substructure" to guide the library towards biologically relevant chemical space. researchgate.netresearchgate.net By decorating this core with diverse chemical functionalities, a library of potential kinase inhibitors or other biologically active molecules can be generated. researchgate.net
The application of DOS to pyrimidinyl azetidinols would allow for the rapid generation of a library of compounds for high-throughput screening, accelerating the discovery of novel hits for various biological targets.
Fragment-Based Design Methodologies Utilizing the Azetidinol Core
Fragment-Based Drug Discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govcapes.gov.br These fragments are then optimized and grown into more potent, drug-like molecules. The this compound scaffold is an ideal candidate for FBDD due to its relatively low molecular weight and complexity, combined with its desirable structural features.
The process of using the azetidinol-pyrimidine core in FBDD would typically involve:
Fragment Screening: A library of fragments, including the azetidinol-pyrimidine core, would be screened against a target of interest using sensitive biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.
Hit Validation and Structural Characterization: Once a fragment hit is identified, its binding mode is typically determined using X-ray crystallography. This provides a detailed picture of how the fragment interacts with the target protein.
Fragment Growing or Linking: With the structural information in hand, the fragment can be elaborated. For the this compound core, this could involve adding substituents to the pyrimidine ring or modifying the azetidinol hydroxyl group to extend into nearby pockets of the binding site. youtube.com Alternatively, two different fragments binding to adjacent sites could be linked together.
The key advantage of FBDD is that it can explore chemical space more efficiently than traditional high-throughput screening and often leads to lead compounds with better physicochemical properties. nih.govyoutube.com
Application as a Core Scaffold in PROTAC (Proteolysis-Targeting Chimeras) Linker Design
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The this compound scaffold has potential applications within the linker component of a PROTAC. The linker is not just a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The azetidinol-pyrimidine core could be incorporated into a PROTAC linker in several ways:
Rigid Linker Element: The rigid nature of the azetidinol ring can help to control the spatial orientation of the two ligands, which can be crucial for optimizing the geometry of the ternary complex.
Attachment Point: The hydroxyl group of the azetidinol and the nitrogen atoms of the pyrimidine provide convenient handles for attaching the linker to the two ligands using robust chemical reactions.
The modular synthesis of PROTACs, often employing "click chemistry," would allow for the straightforward incorporation of azetidinol-pyrimidine-based linkers to create libraries of PROTACs for optimization. nih.gov
Development of Chemical Probes and Tools for Mechanistic Investigations
Chemical probes are small molecules used to study the function of proteins and biological pathways. rsc.org High-quality chemical probes are potent, selective, and suitable for use in cellular assays. The this compound scaffold can serve as a starting point for the development of such probes.
The development of chemical probes from this scaffold could involve:
Affinity-Based Probes: The scaffold can be modified to incorporate a reactive group that can covalently label the target protein. This allows for the identification of the direct binding partners of the compound.
Activity-Based Probes (ABPs): These probes are designed to label the active form of an enzyme. For a kinase inhibitor scaffold, an ABP could be designed to specifically react with the active state of the kinase. nih.gov
Fluorescently Labeled Probes: The attachment of a fluorophore to the this compound scaffold would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells.
Photoaffinity Labeling: The incorporation of a photo-reactive group, such as a diazirine, would enable the formation of a covalent bond between the probe and its target protein upon UV irradiation. nih.gov This is a powerful technique for identifying the direct targets of a compound in a complex biological system.
The development of chemical probes based on the this compound scaffold would provide valuable tools for target validation and for elucidating the mechanism of action of any derived therapeutic candidates. chemicalprobes.org
Future Directions and Emerging Research Avenues for 3 Pyrimidin 5 Yl Azetidin 3 Ol Derivatives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of libraries of 3-(pyrimidin-5-yl)azetidin-3-ol derivatives is an ideal candidate for the application of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for rapid library generation. nih.gov
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities, as well as the ability to safely perform reactions that are difficult or hazardous in batch. acs.org For the synthesis of this compound derivatives, flow chemistry could be employed for the key bond-forming reactions, such as the construction of the azetidine (B1206935) ring or the functionalization of the pyrimidine (B1678525) core.
Automated synthesis platforms can be integrated with flow reactors to enable the high-throughput synthesis of compound libraries. researchgate.netacs.org These platforms can automatically perform a series of reactions, purifications, and analyses, allowing for the rapid generation of a diverse set of derivatives with minimal manual intervention. nih.govnih.gov This approach would be particularly valuable for exploring the structure-activity relationships of this compound derivatives in various applications. rsc.org
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Feature | Benefit in Derivative Synthesis |
|---|---|
| Precise Temperature Control | Minimization of side products and decomposition of sensitive intermediates. |
| Enhanced Mixing | Increased reaction rates and yields, especially in multiphasic reactions. |
| Rapid Reaction Screening | Efficient optimization of reaction conditions for different derivatization strategies. |
| Safe Handling of Hazardous Reagents | Use of a wider range of reactive intermediates for novel functionalizations. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
Advanced Catalyst Development for Specific Transformations
The development of advanced catalysts will be crucial for achieving specific and efficient transformations in the synthesis of this compound derivatives. mdpi.com Both the azetidine and pyrimidine moieties offer opportunities for catalytic functionalization.
For the azetidine ring, catalysts that can selectively activate C-H bonds for functionalization would be highly valuable. acs.orgrsc.orgresearchwithrutgers.com This would allow for the direct introduction of substituents at various positions on the azetidine ring without the need for pre-functionalized starting materials. Palladium-catalyzed C(sp3)–H amination is a promising approach for the synthesis of functionalized azetidines. rsc.org Additionally, copper-catalyzed reactions have shown utility in the synthesis of these strained rings. scispace.comthieme-connect.de
The pyrimidine ring can be functionalized using a variety of catalytic cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. growingscience.com The development of new catalysts with improved activity and selectivity for these reactions will enable the synthesis of a wider range of derivatives with diverse electronic and steric properties. mdpi.comdntb.gov.ua The use of magnetically recoverable nanocatalysts is also an emerging area that could simplify product purification in the synthesis of pyrimidine derivatives. nih.gov
Table 2: Potential Catalytic Transformations for Derivatization
| Target Moiety | Catalytic Reaction | Potential Functionalization |
|---|---|---|
| Azetidine Ring | C-H Activation/Amination | Introduction of alkyl, aryl, or heteroaryl groups. |
| Azetidine Ring | Ring Opening | Synthesis of functionalized gamma-amino alcohols. |
| Pyrimidine Ring | Suzuki Cross-Coupling | Introduction of aryl or heteroaryl substituents. |
| Pyrimidine Ring | Buchwald-Hartwig Amination | Introduction of primary or secondary amine groups. |
| Pyrimidine Ring | Sonogashira Coupling | Introduction of alkyne functionalities. |
Exploration of Non-Covalent Interactions in Supramolecular Assembly
The pyrimidine ring and the hydroxyl group of the azetidine moiety in this compound derivatives provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govnih.govrsc.org These interactions can be exploited to control the self-assembly of these molecules into well-defined supramolecular structures.
The study of these non-covalent interactions is crucial for understanding the crystal packing of these compounds and for designing new materials with specific properties. mdpi.comyork.ac.uk For example, the formation of hydrogen-bonded networks could be used to create porous materials for gas storage or separation. The π-π stacking of the pyrimidine rings could lead to the formation of conductive materials for organic electronics.
Crystal engineering, which involves the rational design of crystal structures based on an understanding of intermolecular interactions, will be a key tool in this area. nih.gov By carefully selecting the substituents on the pyrimidine and azetidine rings, it should be possible to tune the non-covalent interactions and direct the self-assembly process to obtain desired supramolecular architectures.
Computational Prediction of Novel Reaction Pathways and Derivatizations
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in guiding the synthesis and development of this compound derivatives. nih.govwjarr.comjchemrev.comjchemrev.com DFT calculations can be used to predict the reactivity of different sites on the molecule, allowing for the rational design of new reaction pathways. mit.edu
For instance, computational models can predict the most likely sites for electrophilic or nucleophilic attack, helping to select the appropriate reagents and conditions for a desired transformation. wjarr.com DFT can also be used to study the mechanisms of catalytic reactions, providing insights that can be used to design more efficient and selective catalysts. acs.orgresearchgate.net
Furthermore, computational screening of virtual libraries of derivatives can be used to predict their properties, such as their potential biological activity or their suitability for use in materials science applications. jchemrev.com This in silico approach can help to prioritize synthetic targets and accelerate the discovery of new compounds with desired functionalities.
Table 3: Applications of Computational Chemistry in Derivative Development
| Computational Method | Application |
|---|---|
| Density Functional Theory (DFT) | Prediction of reaction mechanisms and regioselectivity. |
| Molecular Dynamics (MD) | Simulation of supramolecular assembly and conformational analysis. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of virtual derivatives. |
| Virtual Screening | Identification of derivatives with desired properties for materials science. |
Role in Advanced Materials Science (e.g., as monomers, linkers in polymers)
The bifunctional nature of this compound derivatives, with reactive sites on both the pyrimidine and azetidine rings, makes them attractive building blocks for advanced materials. rsc.orgnih.gov The azetidine ring can undergo ring-opening polymerization to form polyamines, while the pyrimidine ring can be incorporated into the polymer backbone or serve as a pendant group. rsc.orgacs.orgosti.govacs.org
Polymers derived from these monomers could have a wide range of applications, including as coatings, adhesives, and drug delivery vehicles. rsc.org The presence of the pyrimidine moiety could impart specific properties to the polymer, such as thermal stability, conductivity, or the ability to coordinate with metal ions.
In addition to polymerization, these derivatives could also be used as linkers in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrogen atoms of the pyrimidine ring can coordinate to metal ions to form MOFs, while the reactive sites on the azetidine and pyrimidine rings can be used to form covalent bonds with other organic linkers to create COFs. These porous materials have potential applications in gas storage, catalysis, and sensing.
Q & A
Q. What are the recommended synthetic routes for 3-(Pyrimidin-5-yl)azetidin-3-ol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves coupling pyrimidine derivatives with azetidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 5-bromopyrimidine with azetidin-3-ol under basic conditions (e.g., NaH in DMF) .
- Suzuki-Miyaura cross-coupling : Using a palladium catalyst to couple boronic acid-functionalized pyrimidine with halogenated azetidine intermediates .
- Salt formation : Isolate the product as a hydrochloride salt to improve stability (e.g., using HCl in methanol) .
Optimization tips: Monitor reaction progress via TLC or LC-MS, and use anhydrous solvents to minimize side reactions.
Q. How should researchers characterize the structural integrity and purity of this compound in experimental settings?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm regiochemistry of the pyrimidine-azetidine linkage (e.g., H NMR for proton environments, C NMR for carbon skeleton) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry (applicable for crystalline derivatives) .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
- Mass spectrometry : Verify molecular weight via ESI-MS or MALDI-TOF .
Q. What are the key stability considerations for storing this compound, and how can degradation be mitigated?
Methodological Answer:
- Storage conditions : Keep as a hydrochloride salt at -20°C under inert gas (argon/nitrogen) to prevent oxidation .
- Solvent compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) due to hygroscopicity; use anhydrous methanol for short-term storage .
- Degradation monitoring : Perform periodic HPLC analysis to detect hydrolysis byproducts (e.g., pyrimidine ring opening) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
Methodological Answer:
- Systematic solubility testing : Use a standardized protocol (e.g., shake-flask method) in solvents like water, DMSO, and methanol at 25°C .
- Thermodynamic analysis : Calculate Hansen solubility parameters to predict miscibility .
- Crystallography correlation : Compare solubility trends with crystal packing efficiency observed in polymorph studies .
Q. What methodological approaches are effective in analyzing the hydrogen-bonding interactions of this compound in crystalline forms?
Methodological Answer:
- Single-crystal X-ray diffraction : Map hydrogen bonds between the hydroxyl group and pyrimidine nitrogen atoms .
- DFT calculations : Simulate intermolecular interactions using software like Gaussian or ORCA to validate experimental observations .
- IR spectroscopy : Identify O-H stretching frequencies (3200–3600 cm) to assess hydrogen-bond strength .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding affinities of intermediates with catalytic sites .
- Transition state analysis : Apply QM/MM methods (e.g., in Schrödinger Suite) to model reaction pathways and optimize conditions for chlorine substitution .
- Machine learning : Train models on PubChem reaction data to predict yields under varying temperatures and catalysts .
Q. What strategies are recommended for handling reactive intermediates during the synthesis of this compound derivatives?
Methodological Answer:
- Low-temperature quenching : Use dry ice/acetone baths (-78°C) to stabilize azetidine intermediates during coupling reactions .
- Protecting groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions .
- In situ monitoring : Employ ReactIR or PAT tools to track reactive species and adjust reagent stoichiometry dynamically .
Q. How can researchers systematically investigate the antioxidant potential of this compound using structure-activity relationship (SAR) studies?
Methodological Answer:
- Radical scavenging assays : Measure DPPH or ABTS quenching efficiency and compare with reference antioxidants (e.g., Trolox) .
- SAR modifications : Synthesize analogs with varying substituents on the pyrimidine ring (e.g., electron-withdrawing groups) to correlate structure with activity .
- Kinetic studies : Use stopped-flow techniques to determine rate constants for hydrogen atom transfer (HAT) reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
